

An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate

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Compound of Interest

Compound Name: (E)-Methyl 3-(4-cyanophenyl)acrylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate, a member of the cinnamate ester family, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient π -system due to the para-cyano substituent, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a resource for researchers engaged in drug discovery and development.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for this compound is methyl (E)-3-(4-cyanophenyl)prop-2-enoate[1].

Physicochemical and Spectroscopic Data

A thorough characterization of **(E)-Methyl 3-(4-cyanophenyl)acrylate** is paramount for its application in research. The following tables summarize its key physical and spectroscopic properties.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.19 g/mol	[1]
CAS Number	67472-79-1	
Appearance	White to off-white solid	
Melting Point	98-103 °C	
Purity	≥95%	[1]

Table 1: Physicochemical Properties

Technique	Observed Data	Interpretation
¹ H NMR (CDCl ₃ , 400 MHz)	Predicted: δ 7.70 (d, J=8.0 Hz, 2H), 7.65 (d, J=16.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 2H), 6.45 (d, J=16.0 Hz, 1H), 3.80 (s, 3H)	Aromatic protons ortho and meta to the acrylate moiety, trans-vinylic protons, and methyl ester protons.
¹³ C NMR (CDCl ₃ , 100 MHz)	Predicted: δ 166.5 (C=O), 142.0 (CH=), 138.0 (C), 132.5 (CH), 128.5 (CH), 120.0 (=CH), 118.0 (C≡N), 112.0 (C), 52.0 (CH ₃)	Carbonyl, vinylic, aromatic, cyano, and methyl carbons.
IR (KBr, cm ⁻¹)	Predicted: ~2230 (C≡N), ~1720 (C=O, ester), ~1640 (C=C), ~980 (trans C-H bend)	Characteristic stretching and bending vibrations of the functional groups.
Mass Spectrometry (EI)	M ⁺ at m/z 187. Key fragments at m/z 156 ([M-OCH ₃] ⁺), 128 ([M-COOCH ₃] ⁺)	Molecular ion peak and characteristic fragmentation pattern.[2]

Table 2: Spectroscopic Data

Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate

The primary and most efficient method for the synthesis of **(E)-Methyl 3-(4-cyanophenyl)acrylate** is the Palladium-catalyzed Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol outlines the synthesis from 4-bromobenzonitrile and methyl acrylate.

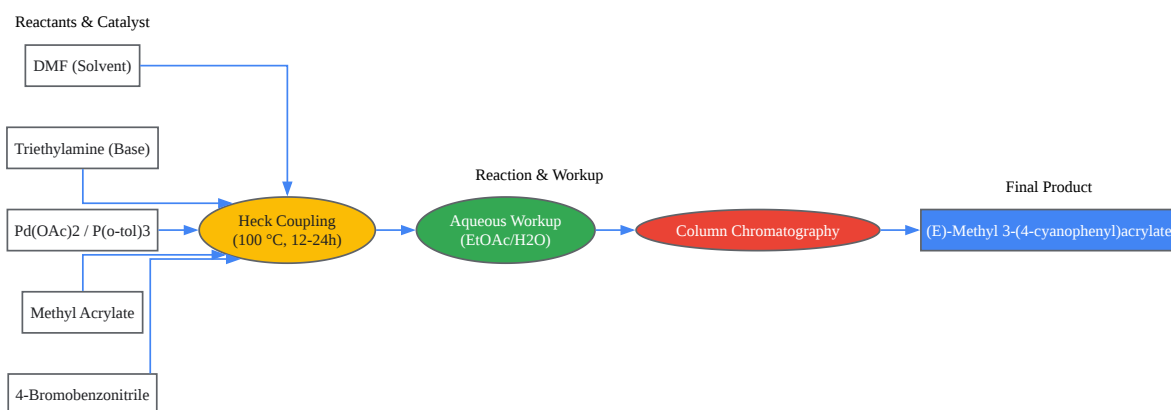
Materials:

- 4-bromobenzonitrile
- Methyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).
- Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
- Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).
- Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove the palladium catalyst.

- Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford **(E)-Methyl 3-(4-cyanophenyl)acrylate** as a white solid.



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Figure 1: Synthesis workflow for **(E)-Methyl 3-(4-cyanophenyl)acrylate** via Heck reaction.

Potential Applications in Drug Development

While direct biological studies on **(E)-Methyl 3-(4-cyanophenyl)acrylate** are limited, the broader class of α,β -unsaturated carbonyl compounds, to which it belongs, is known for a

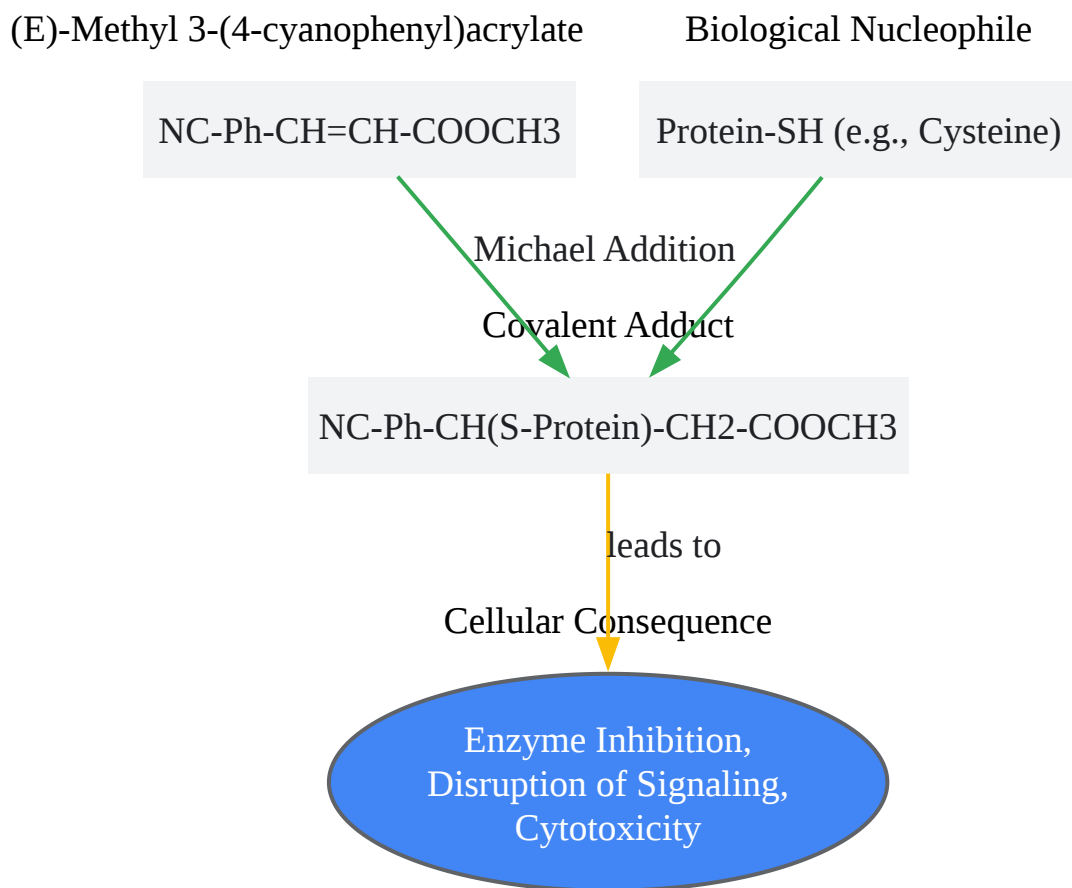
range of biological activities.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of α,β -unsaturated carbonyl compounds. This activity is largely attributed to their ability to act as Michael acceptors. The electrophilic β -carbon can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, leading to cellular dysfunction and apoptosis.^{[3][4][5][6][7]} The presence of the cyano group, an electron-withdrawing group, is expected to enhance the electrophilicity of the β -carbon, potentially increasing its cytotoxic potency. Related cyanophenylpropenoates have been investigated for their anticancer activities, suggesting this compound as a candidate for further screening.

Antimicrobial Activity

Cinnamic acid and its derivatives have a long history of investigation for their antimicrobial properties. The mechanism is often linked to the disruption of cell membranes and inhibition of essential enzymes. The α,β -unsaturated carbonyl moiety is a key pharmacophore for this activity. Therefore, **(E)-Methyl 3-(4-cyanophenyl)acrylate** warrants investigation against a panel of bacterial and fungal pathogens.



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Figure 2: Proposed mechanism of bioactivity via Michael addition.

Conclusion

(E)-Methyl 3-(4-cyanophenyl)acrylate is a readily synthesizable compound with a chemical structure suggestive of significant biological potential. Its α,β -unsaturated carbonyl system, activated by a terminal cyano group, makes it a prime candidate for investigation as a cytotoxic, anticancer, and antimicrobial agent. This guide provides the foundational chemical and synthetic information necessary for researchers to explore the therapeutic and broader scientific applications of this promising molecule. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

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